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Compound of Interest

Compound Name: Fmoc-Lys(Mtt)-OH

Cat. No.: B557036 Get Quote

Fmoc-Lys(Mtt)-OH, or Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine, stands as a cornerstone in the

synthesis of complex peptidomimetics, offering researchers a versatile tool for creating

branched peptides, cyclic structures, and site-specifically modified conjugates. Its utility is

rooted in the principle of orthogonal protection, where the highly acid-labile Mtt group on the

lysine side chain can be selectively removed under mild conditions that leave other protecting

groups, such as the base-labile Fmoc group and acid-labile tert-butyl groups, intact.[1][2] This

unique characteristic enables precise chemical manipulations at the lysine side chain, a critical

capability in the development of novel therapeutics and research probes.[3]

This document provides detailed application notes and experimental protocols for the use of

Fmoc-Lys(Mtt)-OH in the synthesis of peptidomimetics, targeting researchers, scientists, and

professionals in the field of drug development.

Application Notes
The primary application of Fmoc-Lys(Mtt)-OH lies in its role as a key building block for

introducing selective modifications to a peptide sequence. The 4-methyltrityl (Mtt) protecting

group on the ε-amino group of the lysine side chain is exceptionally sensitive to dilute acid.[1]

This allows for its removal on-resin without disturbing the Nα-Fmoc protection of the peptide

backbone or other acid-labile side-chain protecting groups.[4] This orthogonality is fundamental

to its application in:

Branched Peptide Synthesis: By selectively deprotecting the lysine side chain, a second

peptide chain can be synthesized, leading to the formation of branched or dendritic peptides.
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These structures are valuable in various applications, including the development of synthetic

vaccines and drug delivery systems.

Peptide Cyclization: Fmoc-Lys(Mtt)-OH is instrumental in the formation of side-chain-to-

side-chain or side-chain-to-terminus cyclic peptides. Cyclization is a widely used strategy to

enhance the conformational stability, receptor affinity, and metabolic stability of peptides.

Site-Specific Conjugation: The deprotected lysine side chain provides a reactive handle for

the attachment of various moieties, such as fluorophores, biotin, polyethylene glycol (PEG),

or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

The synthesis of Fmoc-Lys(Mtt)-OH itself can be achieved in two steps from lysine, with an

overall yield of approximately 42%.

Quantitative Data Summary
The following table summarizes key quantitative data related to the use of Fmoc-Lys(Mtt)-OH
in peptidomimetic synthesis.
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Parameter Value/Condition
Application/Contex
t

Source(s)

Fmoc-Lys(Mtt)-OH

Synthesis

Overall Yield 42%
Two-step synthesis

from lysine

Mtt Group

Deprotection

Conditions

1% TFA in DCM
30 minutes at room

temperature

Quantitative removal

of the Mtt group

Acetic

acid/trifluoroethanol/D

CM (1:2:7)

1 hour at room

temperature

Quantitative removal

of the Mtt group

DCM/HFIP/TFE/TES

(6.5:2:1:0.5)

1 hour with gentle

agitation

Alternative for Mtt

removal on solid

phase

1-2% TFA and 1-5%

TIS in DCM

Multiple short

treatments (e.g., 5-10

treatments of 2

minutes each)

Selective on-resin

deprotection

Fmoc Group

Deprotection

20% Piperidine in

DMF
2 x 10 minutes

Standard Fmoc

deprotection in SPPS

Final Peptide

Cleavage

95% TFA, 2.5%

Water, 2.5% TIS

2-3 hours at room

temperature

Cleavage from resin

and removal of

remaining side-chain

protecting groups
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Experimental Protocols
Protocol 1: On-Resin Selective Deprotection of the Mtt
Group
This protocol details the selective removal of the Mtt group from the lysine side chain of a

peptide synthesized on a solid support.

Materials:

Peptide-resin containing an Fmoc-Lys(Mtt)-OH residue

Dichloromethane (DCM), peptide synthesis grade

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS) as a scavenger

N,N-Dimethylformamide (DMF), peptide synthesis grade

10% Diisopropylethylamine (DIPEA) in DMF (neutralization solution)

Procedure:

Swell the peptide-resin in DCM for 30 minutes.

Drain the solvent.

Prepare the Mtt deprotection solution: 1-2% TFA and 1-5% TIS in DCM.

Add the deprotection solution to the resin and shake gently for 2 minutes. The solution will

typically turn yellow, indicating the release of the Mtt cation.

Drain the solution and wash the resin thoroughly with DCM.

Repeat steps 4 and 5 until the yellow color is no longer observed in the filtrate.

Wash the resin with DMF.
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Neutralize the resin with 10% DIPEA in DMF for 5-10 minutes to quench any residual acid.

Wash the resin thoroughly with DMF and then DCM.

The resin is now ready for the subsequent modification of the deprotected lysine side chain.

Protocol 2: Synthesis of a Branched Peptide using
Fmoc-Lys(Mtt)-OH
This protocol outlines the general workflow for synthesizing a branched peptide on a solid

support.

Workflow:

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in

DMF for 1-2 hours.

Main Chain Synthesis: Synthesize the primary peptide chain using standard Fmoc-based

solid-phase peptide synthesis (SPPS) cycles.

Incorporation of Fmoc-Lys(Mtt)-OH: At the desired branching point, couple Fmoc-Lys(Mtt)-
OH to the growing peptide chain using standard coupling reagents (e.g., HBTU/DIPEA or

DIC/Oxyma).

Continuation of Main Chain (Optional): If required, continue elongating the main peptide

chain.

Selective Mtt Deprotection: Following the completion of the main chain, selectively remove

the Mtt group from the lysine side chain as described in Protocol 1.

Branch Chain Synthesis: Synthesize the second peptide chain (the branch) starting from the

newly deprotected ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.

Final Cleavage and Purification: Once the synthesis is complete, cleave the branched

peptide from the resin and remove all remaining protecting groups using a strong acid

cocktail (e.g., 95% TFA with scavengers). Purify the crude peptide by reverse-phase high-

performance liquid chromatography (RP-HPLC).
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Visualizing Workflows and Relationships
The following diagrams, created using Graphviz (DOT language), illustrate key experimental

workflows and logical relationships in the application of Fmoc-Lys(Mtt)-OH.
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Caption: Orthogonal deprotection strategy using Fmoc-Lys(Mtt)-OH.
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Caption: Workflow for branched peptide synthesis.
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In conclusion, Fmoc-Lys(Mtt)-OH is an indispensable reagent in the field of peptidomimetic

and peptide-based drug development. Its unique orthogonal protection scheme provides a

robust and reliable method for achieving site-specific modifications, enabling the synthesis of

complex and highly functionalized peptide molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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